Home > Products > Screening Compounds P1007 > Palbociclib hydrochloride
Palbociclib hydrochloride - 827022-32-2

Palbociclib hydrochloride

Catalog Number: EVT-278638
CAS Number: 827022-32-2
Molecular Formula: C24H30ClN7O2
Molecular Weight: 484.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palbociclib hydrochloride is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. [, ] It belongs to the class of drugs known as kinase inhibitors and specifically targets the ATP-binding sites of CDK4/6. [, ] These kinases play a crucial role in regulating the cell cycle, particularly in the G1 to S phase transition. [, ] By inhibiting CDK4/6, Palbociclib hydrochloride prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of tumor cell proliferation. [, ] This mechanism makes it a valuable tool in cancer research, particularly for studying cancers with dysregulated CDK4/6 activity.

Synthesis Analysis

One synthesis method for Palbociclib hydrochloride involves a multistep process. [] The process involves the direct mixing of Palbociclib free base or its medicinal salt with pharmaceutically acceptable auxiliary materials. [] The medicinal salt can be isethionates, hydrochlorides, sulfates, or benzene sulfonates. [] The particle size of Palbociclib or its medicinal salt is controlled to be within a specific range, typically 50-150 μm. [] This controlled particle size ensures optimal bioavailability and product stability. []

Mechanism of Action

Palbociclib hydrochloride functions as a highly selective inhibitor of CDK4/6, kinases critical for cell cycle progression. [, , ] These kinases facilitate the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb). [, , ] By binding to the ATP-binding pockets of CDK4/6, Palbociclib hydrochloride prevents this phosphorylation, effectively halting the cell cycle in the G1 phase. [, , ] This mechanism hinders the uncontrolled proliferation of tumor cells, highlighting its significance in cancer research, especially for cancers exhibiting aberrant CDK4/6 activity. [, , ]

Applications

Cancer Research:

  • In vitro studies: Palbociclib hydrochloride is extensively used in laboratory settings to investigate its effects on various cancer cell lines. [, ] Researchers utilize it to understand the mechanisms of CDK4/6 inhibition and its impact on cell cycle arrest, apoptosis, and tumor growth. [, ]
  • In vivo studies: Animal models of cancer are crucial for preclinical evaluation of Palbociclib hydrochloride. [] These studies help determine its efficacy in inhibiting tumor growth, metastasis, and its potential synergy with other anticancer agents. []
  • Drug Resistance Studies: Researchers utilize Palbociclib hydrochloride to study the development of resistance mechanisms to CDK4/6 inhibitors in cancer cells. [] This research aims to identify strategies to overcome resistance and improve the long-term efficacy of Palbociclib hydrochloride and other similar drugs.
  • Atomic Layer Deposition (ALD) Coating: Research indicates the potential of using ALD to coat Palbociclib hydrochloride particles with materials like aluminum oxide (Al2O3) and titanium dioxide (TiO2). [] This coating technology aims to:
    • Reduce electrostatic charge build-up on drug particles, which can hinder flowability and homogeneity in drug formulations. []
    • Control drug release, potentially leading to slower and more sustained drug delivery. []

Combination Therapy Research:

  • Preclinical studies are exploring the combination of Palbociclib with other targeted therapies, such as CDK7 and CDK9 inhibitors. [] This research suggests potential synergistic effects in overcoming endocrine resistance and palbociclib resistance in breast cancer models. []
Future Directions
  • Overcoming Drug Resistance: Research focusing on mechanisms of resistance to Palbociclib hydrochloride is crucial. [, ] Identifying biomarkers and developing novel therapeutic strategies to circumvent resistance will be critical for improving its long-term efficacy.
  • Combination Therapies: Investigating the synergistic potential of Palbociclib hydrochloride with other targeted therapies, immunotherapies, or chemotherapies holds promise for developing more effective treatment regimens. []

Anlotinib Hydrochloride

Compound Description: Anlotinib hydrochloride is a multi-target tyrosine kinase inhibitor that exhibits anti-tumor activity by inhibiting vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) []. It is often used in combination with other chemotherapeutic agents for the treatment of various cancers.

Relevance: While not structurally related to Palbociclib hydrochloride, Anlotinib hydrochloride was investigated in combination with Palbociclib hydrochloride for the treatment of relapsed mediastinal liposarcoma []. The study aimed to evaluate the feasibility of surgical resection after immunotherapy and explore the potential benefits of combining these two drugs.

Pembrolizumab

Compound Description: Pembrolizumab is a humanized monoclonal antibody that acts as an immune checkpoint inhibitor by targeting programmed cell death protein 1 (PD-1) []. It enhances the immune system's ability to recognize and destroy cancer cells. Pembrolizumab is approved for the treatment of various cancers, either as a single agent or in combination therapies.

Relevance: Although not structurally related to Palbociclib hydrochloride, Pembrolizumab was used in combination with Palbociclib hydrochloride in a case study involving a patient with relapsed mediastinal liposarcoma []. This combination aimed to enhance the anti-tumor effects by simultaneously inhibiting cyclin-dependent kinases (CDKs) and promoting immune response.

Pazopanib Hydrochloride

Compound Description: Pazopanib hydrochloride is a multi-target tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and c-Kit []. It is primarily used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.

Relevance: Pazopanib hydrochloride, while not structurally related to Palbociclib hydrochloride, serves as a relevant comparison in a study focused on Atomic Layer Deposition (ALD) coating of Active Pharmaceutical Ingredients (APIs) []. Both Pazopanib hydrochloride and Palbociclib were chosen as model APIs to investigate the effectiveness of ALD coating in reducing surface charge buildup and enhancing drug particle properties.

Properties

CAS Number

827022-32-2

Product Name

Palbociclib hydrochloride

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

Molecular Formula

C24H30ClN7O2

Molecular Weight

484.0 g/mol

InChI

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H

InChI Key

STEQOHNDWONVIF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl

Solubility

Soluble in water and ethanol; slightly soluble in DMSO with warm.

Synonyms

PD 0332991; PD-0332991; PD0332991; PD0332991; PD332991; PD-332991; PD 332991; Palbociclib, brand name: Ibrance

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.